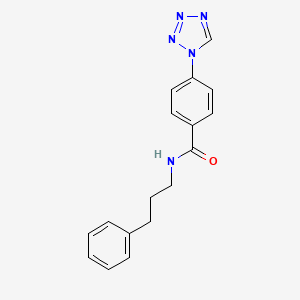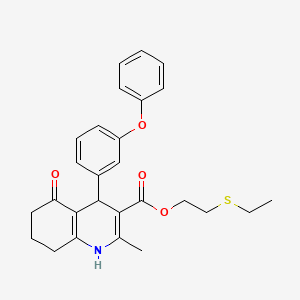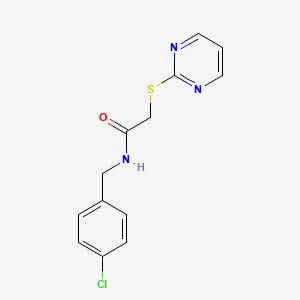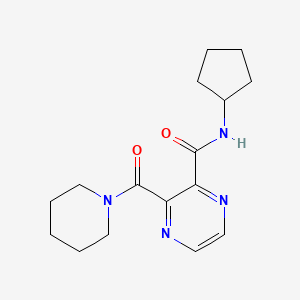![molecular formula C23H30N2O5 B5120054 N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS), an enzyme that converts glutamine to glutamate. GLS has been implicated in several types of cancer, making it a promising target for cancer therapy. BPTES has been shown to selectively inhibit GLS, making it a potential anticancer drug.
Mécanisme D'action
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide selectively inhibits GLS by binding to a specific pocket on the enzyme. This prevents the enzyme from converting glutamine to glutamate, leading to a decrease in cellular energy production and ultimately cell death. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, indicating its selectivity for cancer cells.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. It decreases glutamine metabolism, leading to a decrease in cellular energy production. This can lead to cell death in cancer cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This could potentially have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide in lab experiments is its selectivity for cancer cells. This makes it a promising drug for cancer therapy. However, one limitation is its potential toxicity to normal cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, but it can still have toxic effects on normal cells at high concentrations.
Orientations Futures
There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to develop more potent and selective GLS inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, particularly in the brain.
Méthodes De Synthèse
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoylbutyric acid to form the desired product, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide.
Applications De Recherche Scientifique
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against several types of cancer, including breast, lung, and prostate cancer. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide works by inhibiting GLS, which is overexpressed in many types of cancer, leading to increased glutamine metabolism and tumor growth. By inhibiting GLS, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can slow down or even stop tumor growth.
Propriétés
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-10-21(26)24-17-11-9-12-18(15-17)25-23(27)16-13-19(28-6-2)22(30-8-4)20(14-16)29-7-3/h9,11-15H,5-8,10H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWVJAUWKUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)

![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)

![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)

![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)
